molecular formula C9H11NS B1629515 2-Ethyl-thiobenzamide CAS No. 885280-16-0

2-Ethyl-thiobenzamide

Cat. No. B1629515
M. Wt: 165.26 g/mol
InChI Key: ZQDMKVFNIVOKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethyl-thiobenzamide” is a derivative of thiobenzamide . Thiobenzamide is an organic compound with the chemical formula C7H7NS . It is a key building block in organic synthesis and plays a crucial role in pharmaceutical chemistry and drug design .


Synthesis Analysis

Thioamides, including 2-Ethyl-thiobenzamide, can be synthesized using sulfuration agents . A novel, simple, and eco-friendly method to synthesize thioamides from aryl nitriles and sodium sulfide (Na2S·9H2O) catalyzed by 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ([DBUH][OAc]) ionic liquid (IL) at room temperature has been developed .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-thiobenzamide can be determined by single crystal X-ray diffraction analysis . The thioamide functional group, as a bioisostere of the amide bond, has been associated with enhanced chemical stabilities and improved biological activities of pharmaceuticals compared with the corresponding molecule-bearing amide functions .


Chemical Reactions Analysis

Thioamides, including 2-Ethyl-thiobenzamide, can undergo various chemical reactions. For instance, decarboxylative reactions have been reported as a powerful strategy to construct the C-N bond . Thiazolines and thiazoles can also be synthesized from thioamides .

Safety And Hazards

Thiobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thioamides, including 2-Ethyl-thiobenzamide, are important in the pharmaceutical chemistry and drug design. They are also key building blocks in organic synthesis . Therefore, the development of more practical methods for the chemical synthesis of thioamides using sulfuration agents is a promising future direction .

properties

IUPAC Name

2-ethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDMKVFNIVOKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605224
Record name 2-Ethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-thiobenzamide

CAS RN

885280-16-0
Record name 2-Ethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-thiobenzamide
Reactant of Route 2
Reactant of Route 2
2-Ethyl-thiobenzamide
Reactant of Route 3
Reactant of Route 3
2-Ethyl-thiobenzamide
Reactant of Route 4
2-Ethyl-thiobenzamide
Reactant of Route 5
2-Ethyl-thiobenzamide
Reactant of Route 6
2-Ethyl-thiobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.